molecular formula C14H12N2O2 B11951708 N-(4-methylbenzylidene)-4-nitroaniline CAS No. 62453-03-6

N-(4-methylbenzylidene)-4-nitroaniline

Cat. No.: B11951708
CAS No.: 62453-03-6
M. Wt: 240.26 g/mol
InChI Key: PZHYCUFBBDDVKW-UHFFFAOYSA-N
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Description

N-(4-methylbenzylidene)-4-nitroaniline: is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of a primary amine with a carbonyl compound. This particular compound is characterized by the presence of a nitro group and a methyl group on the benzene rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-methylbenzylidene)-4-nitroaniline can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 4-nitroaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzylidene)-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products:

    Reduction of the nitro group: 4-methylbenzylidene-4-aminobenzene.

    Reduction of the Schiff base: 4-methylbenzylamine and 4-nitroaniline.

    Electrophilic substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(4-methylbenzylidene)-4-nitroaniline is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting catalytic and electronic properties.

Biology and Medicine: Schiff bases, including this compound, have been studied for their potential biological activities, such as antimicrobial, antifungal, and antioxidant properties. These compounds can interact with biological molecules, making them candidates for drug development.

Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers. This compound can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzylidene)-4-nitroaniline in biological systems involves its interaction with cellular components. The compound can form complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

  • N-(4-methylbenzylidene)-2-nitroaniline
  • N-(4-methylbenzylidene)-4-chloroaniline
  • N-(4-methylbenzylidene)-4-methoxyaniline

Comparison: N-(4-methylbenzylidene)-4-nitroaniline is unique due to the presence of both a nitro group and a methyl group on the benzene rings. This combination of functional groups can influence the compound’s reactivity and biological activity. For example, the nitro group can enhance the compound’s electron-withdrawing properties, making it more reactive in electrophilic substitution reactions. The methyl group can increase the compound’s hydrophobicity, potentially affecting its interaction with biological membranes.

Properties

CAS No.

62453-03-6

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(9-7-13)16(17)18/h2-10H,1H3

InChI Key

PZHYCUFBBDDVKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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